![molecular formula C13H16ClNO4S B2801466 Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate CAS No. 1780518-29-7](/img/structure/B2801466.png)

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

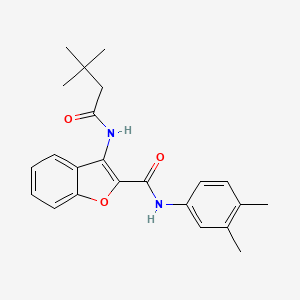

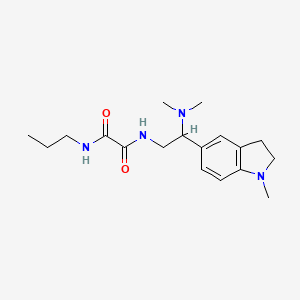

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is a chemical compound with the formula C12H14ClNO4S . It contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone .

Molecular Structure Analysis

The molecular structure of this compound consists of 14 Hydrogen atoms, 12 Carbon atoms, 1 Nitrogen atom, 4 Oxygen atoms, 1 Sulfur atom, and 1 Chlorine atom . The molecule contains a total of 34 bonds, including 20 non-H bonds, 9 multiple bonds, 6 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 three-membered ring, 1 six-membered ring, 1 (thio-) carbamate (aliphatic), and 1 sulfone .Applications De Recherche Scientifique

Synthetic Applications

Benzyl N-({1-[(chlorosulfonyl)methyl]cyclopropyl}methyl)carbamate is involved in various synthetic processes. For instance, it has been used in the synthesis of N-protected allylic amines from allyl ethers, utilizing chlorosulfonyl isocyanate. This process, which involves the conversion of various allyl ethers into corresponding N-allylcarbamates, highlights the compound's role in synthesizing carbamate derivatives and showcases its potential in creating diverse chemical entities (Kim et al., 2001) (Kim et al., 2000).

Mechanochemical Synthesis

The compound is also relevant in mechanochemical synthesis. It has been used in the mechanochemical preparation of carbamates, employing 1,1′-carbonyldiimidazole as an eco-friendly acylation agent. This method enhances reactivity and offers a sustainable approach for synthesizing carbamates (Lanzillotto et al., 2015).

Protective Group in Organic Synthesis

This compound derivatives, such as the (1-methyl)cyclopropyloxycarbonyl (MPoc) carbamate, have been explored as new protecting groups for amines. These compounds offer resistance to various chemical conditions, making them valuable in the synthesis of sensitive organic molecules (Snider & Wright, 2011).

Propriétés

IUPAC Name |

benzyl N-[[1-(chlorosulfonylmethyl)cyclopropyl]methyl]carbamate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16ClNO4S/c14-20(17,18)10-13(6-7-13)9-15-12(16)19-8-11-4-2-1-3-5-11/h1-5H,6-10H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKHOHKKZOMNHEX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1(CNC(=O)OCC2=CC=CC=C2)CS(=O)(=O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16ClNO4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.79 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(4-Methoxyphenyl)isoxazol-3-yl]methyl}amine hydrochloride](/img/no-structure.png)

![2-(3-{[(tert-butoxy)carbonyl]amino}-1H-pyrazol-1-yl)-2-methylpropanoic acid](/img/structure/B2801391.png)

![1-(4-Methoxyphenyl)-3-(4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)urea](/img/structure/B2801395.png)

![methyl 2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetate](/img/structure/B2801402.png)

![Tert-butyl N-[[(2S,4S)-4-(methoxymethyl)pyrrolidin-2-yl]methyl]carbamate](/img/structure/B2801404.png)

![3-methyl-N-[4-(tetrazolo[1,5-a]quinoxalin-4-ylthio)phenyl]benzamide](/img/structure/B2801406.png)